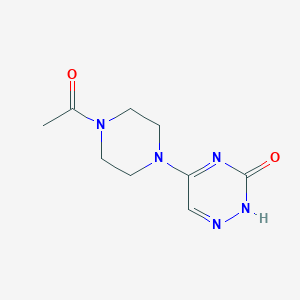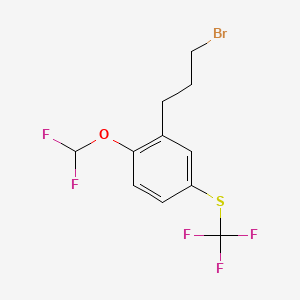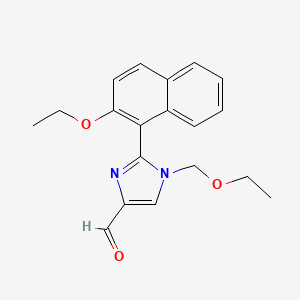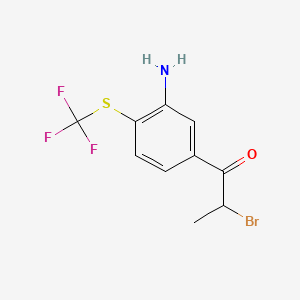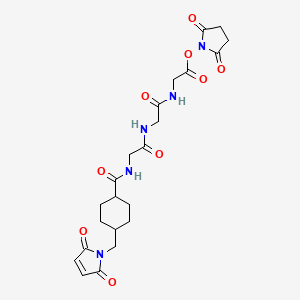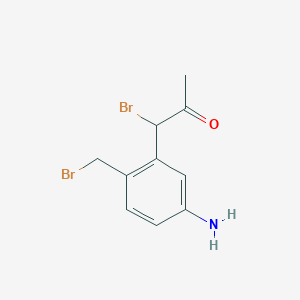
4-Bromo-3-isopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-isopropylbenzaldehyde. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact and enhance safety.
化学反应分析
Types of Reactions: 4-Bromo-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd) with boronic acids in a basic medium.
Major Products Formed:
Oxidation: 4-Bromo-3-isopropylbenzoic acid.
Reduction: 4-Bromo-3-isopropylbenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
科学研究应用
4-Bromo-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Bromo-3-isopropylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the isopropyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity in biological systems.
相似化合物的比较
4-Bromobenzaldehyde: Similar structure but lacks the isopropyl group, making it less sterically hindered.
3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropyl group, leading to different reactivity and solubility properties.
4-Isopropylbenzaldehyde: Lacks the bromine atom, resulting in different chemical behavior, particularly in substitution reactions.
Uniqueness: 4-Bromo-3-isopropylbenzaldehyde is unique due to the combination of the bromine atom and the isopropyl group on the benzene ring. This combination imparts distinct steric and electronic properties, making the compound valuable in specific synthetic applications and research studies.
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
4-bromo-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 |
InChI 键 |
ODUAVNJBDBECAG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


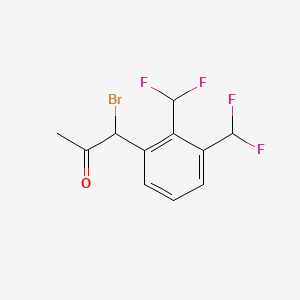
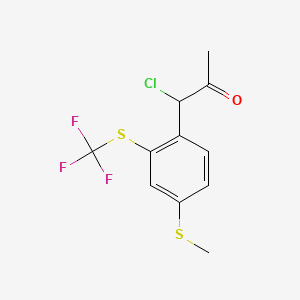

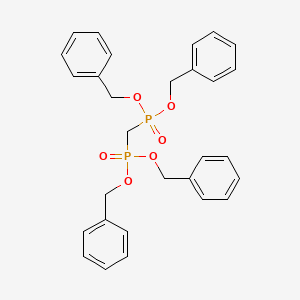

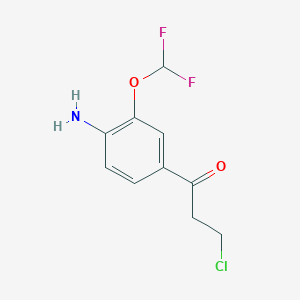
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
